(2S)-6-hydroxyhexane-1,2-diyl dinitrate is an organic compound characterized by the presence of two nitrate groups attached to a hexane backbone, specifically at the first and second carbon positions. The compound's systematic name reflects its stereochemistry and functional groups, indicating that it has a hydroxyl group on the sixth carbon of a hexane chain. This structure contributes to its potential reactivity and biological activity.
The chemical reactivity of (2S)-6-hydroxyhexane-1,2-diyl dinitrate can be attributed to its functional groups. The nitrates can undergo various reactions, including:
These reactions are facilitated by enzymes in biological systems, which can catalyze transformations involving organic nitrates
Compounds with nitrate groups often exhibit significant biological activity, particularly in cardiovascular pharmacology. (2S)-6-hydroxyhexane-1,2-diyl dinitrate may function as a vasodilator, similar to other nitrates that release nitric oxide in biological systems. This action can lead to: These effects make nitrated compounds of interest in therapeutic applications related to heart disease and hypertension .
The synthesis of (2S)-6-hydroxyhexane-1,2-diyl dinitrate typically involves:
Alternative methods may involve enzymatic synthesis or biotransformation processes using microorganisms capable of modifying alcohols into nitrated derivatives .
(2S)-6-hydroxyhexane-1,2-diyl dinitrate has several potential applications:
Its unique structure allows it to be explored for novel therapeutic uses beyond traditional applications .
Interaction studies involving (2S)-6-hydroxyhexane-1,2-diyl dinitrate often focus on its pharmacokinetics and pharmacodynamics:
Such studies are critical for understanding safety profiles and optimizing therapeutic regimens involving this compound .
Several compounds share structural similarities with (2S)-6-hydroxyhexane-1,2-diyl dinitrate. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,2-Dinitroethane | C2H4N2O4 | Contains two nitro groups; used as an explosive. |
| Glyceryl trinitrate | C3H5N3O9 | Known as nitroglycerin; widely used as a vasodilator. |
| Isosorbide dinitrate | C7H12N2O8 | A cyclic compound; used for angina treatment. |
| 1,3-Dinitrobenzene | C6H4N2O4 | Aromatic compound; used in dye production and explosives. |
(2S)-6-hydroxyhexane-1,2-diyl dinitrate is unique due to its specific hydroxyl group positioning and potential dual-action as both a nitrate and alcohol derivative. This combination may enhance its bioactivity compared to other nitrated compounds .
The molecular formula of (2S)-6-hydroxyhexane-1,2-diyl dinitrate is $$ C6H{11}N2O7 $$, with a molecular weight of 247.16 g/mol. The compound features:
The stereochemistry influences its interactions with biological targets, as enantiomeric forms often exhibit differing pharmacological profiles.
The synthesis of (2S)-6-hydroxyhexane-1,2-diyl dinitrate likely involves:
Alternative methods may employ biocatalysts or green chemistry approaches to enhance enantiomeric excess and yield.